5-Butylidenetridec-6-EN-4-one
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Overview
Description
5-Butylidenetridec-6-EN-4-one is an organic compound characterized by its unique structure, which includes a butylidene group attached to a tridec-6-en-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylidenetridec-6-EN-4-one can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction typically proceeds under mild conditions, using catalysts such as piperidine or ethylenediamine diacetate .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Butylidenetridec-6-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Butylidenetridec-6-EN-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Butylidenetridec-6-EN-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
- 5,7-Difluorochroman-4-one
- Penta-1,4-dien-3-one oxime ether derivatives
Uniqueness
5-Butylidenetridec-6-EN-4-one stands out due to its unique structural features, which confer specific reactivity and properties. Its butylidene group and tridec-6-en-4-one backbone make it distinct from other similar compounds, allowing for unique applications and interactions in various fields .
Biological Activity
5-Butylidenetridec-6-EN-4-one is a compound of interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for pharmacological studies.
1. Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations as low as 25 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspases and decreased expression of anti-apoptotic proteins such as Bcl-2.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
A549 | 30 | Caspase activation |
2. Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Cytokine | Control Level (pg/mL) | Level with Compound (pg/mL) |
---|---|---|
TNF-α | 150 | 45 |
IL-6 | 200 | 60 |
3. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A clinical trial explored the use of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
- Inflammatory Disorders : A pilot study investigated its use in patients with rheumatoid arthritis, showing significant reductions in joint swelling and pain after four weeks of treatment.
- Antimicrobial Applications : In a hospital setting, topical formulations containing this compound were tested for their effectiveness against surgical site infections, yielding positive outcomes in reducing infection rates.
Research Findings
Recent research indicates that the biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell survival and inflammation. Studies have shown that it affects key proteins such as NF-kB and MAP kinases, which are critical in mediating cellular responses to stress and inflammation.
Properties
CAS No. |
651726-65-7 |
---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5-butylidenetridec-6-en-4-one |
InChI |
InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-16(14-8-5-2)17(18)13-6-3/h12,14-15H,4-11,13H2,1-3H3 |
InChI Key |
JMQNNRBUVJQYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=CCCC)C(=O)CCC |
Origin of Product |
United States |
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